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molecular formula C7H7NO3 B145546 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid CAS No. 134209-74-8

5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B145546
M. Wt: 153.14 g/mol
InChI Key: HAECHZMQFYEKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610688B2

Procedure details

Lithium hydroxide (8.73 g, 36.44 mmol) was added to the 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester (1.32 g, 7.27 mmol) in methanol (27 mL) and water (9 mL). The mixture was stirred at room temperature for over the weekend. The reaction was diluted with water (10 mL), evaporated most of the methanol and washed with ether. The aqueous layer was acidified with 1N HCl (37 mL) to pH=2, extracted with ethyl acetate. Washed with brine, dried and concentrated. The residue was washed with dichloromethane and filtered to give 0.98 g (88%) of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid as a tan solid. 1H NMR (360 MHz, DMSO-d6) δ 12.87 (br s, 1H, COOH), 12.41 (br s, 1H, NH), 9.63 (s, 1H, CHO), 6.74 (s, 1H), 2.26 (s, 3H, CH3).
Quantity
8.73 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].C([O:5][C:6]([C:8]1[NH:9][C:10]([CH:14]=[O:15])=[CH:11][C:12]=1[CH3:13])=[O:7])C>CO.O>[CH:14]([C:10]1[NH:9][C:8]([C:6]([OH:7])=[O:5])=[C:12]([CH3:13])[CH:11]=1)=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
8.73 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
1.32 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC(=CC1C)C=O
Name
Quantity
27 mL
Type
solvent
Smiles
CO
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated most of the methanol
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
Washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was washed with dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC(=C(N1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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